N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions where the compound is a reactant, product, or catalyst .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, reactivity, and stereochemistry, would also be studied .Scientific Research Applications
Insecticidal Applications
One study explored the synthesis and insecticidal assessment of heterocyclic compounds incorporating a thiadiazole moiety, demonstrating their effectiveness against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This research indicates the potential of such compounds in agricultural pest management.
Coordination Complexes and Antioxidant Activity
Another study reported on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibited significant antioxidant activities, underscoring their potential in oxidative stress mitigation (Chkirate et al., 2019).
Antimicrobial and Antifungal Efficacy
Research on pyrazole-imidazole-triazole hybrids highlighted their promising antimicrobial and antifungal properties. Notably, one compound outperformed the reference drug Fluconazole against A. niger, suggesting a new avenue for developing antifungal agents (Punia et al., 2021).
Analgesic Properties
The synthesis of novel thiazole derivatives has revealed their analgesic potential. Compounds incorporating a pyrazole moiety showed significant analgesic activities, offering a basis for new pain management solutions (Saravanan et al., 2011).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiazole , a heterocyclic organic compound that has been found in many potent biologically active compounds . These include antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
Lipophilicity plays a significant role in the development of new antituberculars
Result of Action
Some thiazole derivatives have shown anti-inflammatory and analgesic activity with a fast onset of action
Action Environment
The synthesis of similar compounds has been achieved under different reaction conditions , suggesting that the compound’s action may be influenced by environmental factors
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-methyl-2-[2-[[2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S/c1-20-16(27)8-12-11-29-19(23-12)25-17(28)10-26-15-5-3-2-4-13(15)24-18(26)14-9-21-6-7-22-14/h2-7,9,11H,8,10H2,1H3,(H,20,27)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTKNZBNAHEDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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